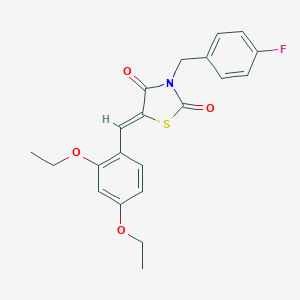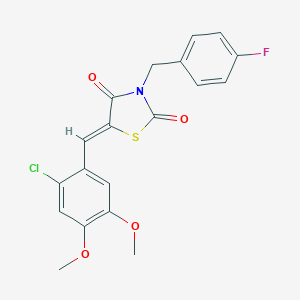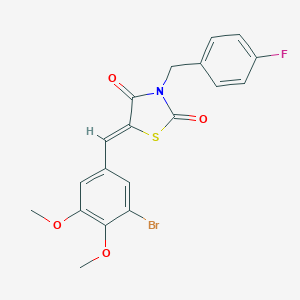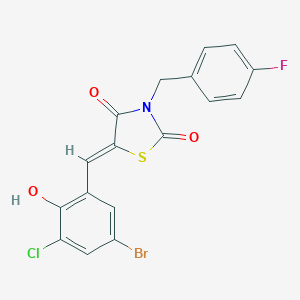![molecular formula C24H22N2O4 B302253 N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INFAH, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This molecule has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to activate the AMPK signaling pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects:
N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also reduces the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Furthermore, N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it exhibits potent biological activities at low concentrations. However, one limitation of N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its poor solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its biological effects. Additionally, further studies are needed to optimize the synthesis method of N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and improve its solubility in water, to make it more suitable for use in lab experiments.
Conclusion:
In conclusion, N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide (N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide) is a synthetic molecule that exhibits promising biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is synthesized using a simple one-pot reaction method and has been extensively studied for its potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and optimize its synthesis method.
Métodos De Síntesis
N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis are 2-hydroxy-1-naphthaldehyde, 2-furoic acid hydrazide, isopropyl alcohol, and methoxyphenylacetic acid. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide.
Aplicaciones Científicas De Investigación
N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Furthermore, N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity.
Propiedades
Nombre del producto |
N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C24H22N2O4 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H22N2O4/c1-15(2)29-21-10-8-16(12-22(21)28-3)14-25-26-24(27)23-13-19-18-7-5-4-6-17(18)9-11-20(19)30-23/h4-15H,1-3H3,(H,26,27)/b25-14+ |
Clave InChI |
NZXJFTBKRAQQOI-AFUMVMLFSA-N |
SMILES isomérico |
CC(C)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
SMILES |
CC(C)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)

![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)



![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)